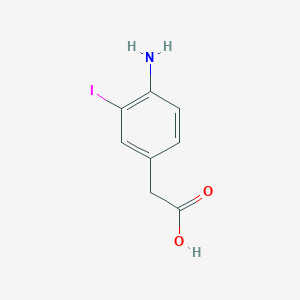

(4-Amino-3-iodophenyl)acetic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(4-amino-3-iodophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWIWLVVPHNSKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563926 | |

| Record name | (4-Amino-3-iodophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133178-71-9 | |

| Record name | (4-Amino-3-iodophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Aryl Acetic Acid Scaffolds in Medicinal Chemistry and Chemical Biology

Aryl acetic acid derivatives represent a prominent class of compounds in medicinal chemistry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov This structural motif is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. The general structure consists of an aromatic ring linked to an acetic acid group.

The versatility of the aryl acetic acid scaffold allows for a wide range of chemical modifications to fine-tune the biological activity, selectivity, and pharmacokinetic properties of drug candidates. researchgate.net For instance, the introduction of various substituents on the aromatic ring can significantly impact the compound's potency and target specificity. pharmacy180.com Beyond inflammation, these scaffolds are being investigated for their potential in treating other conditions, highlighting their broad therapeutic applicability. drughunter.com

Table 1: Prominent Examples of Aryl Acetic Acid Derivatives in Medicine

| Compound Name | Therapeutic Class | Key Structural Features |

| Ibuprofen | NSAID | Isobutyl group on the phenyl ring |

| Diclofenac | NSAID | Dichlorinated aniline (B41778) moiety |

| Indomethacin | NSAID | Indole-based acetic acid derivative |

This table showcases a selection of well-established drugs built upon the aryl acetic acid framework, illustrating the scaffold's importance in drug design.

The Strategic Importance of Halogenation in Organic Synthesis and Molecular Design

Halogenation, the process of introducing halogen atoms into a molecule, is a powerful and widely used strategy in drug discovery and development. nih.gov Halogen atoms, such as iodine, can profoundly influence a molecule's physicochemical properties, including its lipophilicity (ability to dissolve in fats and oils), metabolic stability, and binding affinity to biological targets. researchgate.netmdpi.com

The introduction of an iodine atom, as seen in (4-Amino-3-iodophenyl)acetic acid, offers several strategic advantages:

Enhanced Binding Interactions: Iodine can participate in halogen bonding, a non-covalent interaction similar to hydrogen bonding, which can enhance the binding affinity and selectivity of a ligand for its protein target. researchgate.netnih.gov

Improved Pharmacokinetic Profile: The increased lipophilicity imparted by halogens can improve a drug's absorption, distribution, and ability to cross cell membranes. mdpi.com

Metabolic Stability: The presence of a halogen can block sites on a molecule that are susceptible to metabolic breakdown, thereby increasing the drug's half-life in the body. nih.govopenmedscience.com

Bioisosteric Replacement: Halogens can be used as bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. nih.govopenmedscience.comresearchgate.net For example, an iodine atom can mimic the size and volume of a t-butyl group. youtube.com

Table 2: Impact of Halogenation on Molecular Properties

| Property | Effect of Halogenation | Rationale |

| Lipophilicity | Increases | Halogens are more lipophilic than hydrogen. |

| Binding Affinity | Can increase | Participation in halogen bonding. |

| Metabolic Stability | Can increase | Blocks sites of metabolic attack. |

| Size and Shape | Alters molecular conformation | Can influence binding to target sites. |

This interactive table summarizes the key effects of incorporating halogens into molecular structures for drug design purposes.

Overview of Current Research Trajectories for 4 Amino 3 Iodophenyl Acetic Acid

Established Synthetic Pathways for this compound

Established routes to this compound primarily focus on the introduction of an iodine atom onto a pre-existing aminophenylacetic acid framework or a suitable precursor. These methods are valued for their reliability and scalability.

Direct halogenation is a straightforward method for synthesizing this compound. This approach involves the electrophilic iodination of a (4-aminophenyl)acetic acid derivative. The amino group, being a strong activating group, directs the incoming electrophile (iodine) to the ortho and para positions. Since the para position is already occupied by the acetic acid moiety, iodination occurs at one of the ortho positions (C3 or C5).

A common and effective reagent for this transformation is N-Iodosuccinimide (NIS). chemicalbook.com For instance, the synthesis of the ethyl ester of the target compound has been successfully achieved by reacting ethyl 2-(4-aminophenyl)acetate (B8474992) with NIS. chemicalbook.com The reaction is typically carried out in a solvent like acetonitrile (B52724) and heated to reflux to ensure completion. chemicalbook.com This method provides the desired product in high yield, demonstrating the efficiency of direct halogenation in this system. chemicalbook.com

Table 1: Direct Iodination of Ethyl 2-(4-aminophenyl)acetate

| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|

Achieving high regioselectivity is crucial in the synthesis of specifically substituted aromatic compounds. In the case of this compound, the goal is to exclusively introduce the iodine atom at the C3 position. The inherent directing effect of the activating amino group makes the ortho position (C3) electronically favorable for electrophilic substitution.

Various iodinating systems have been studied to optimize regioselectivity. Reagents like iodine monochloride (ICl) and systems involving elemental iodine with an oxidizing agent are often employed for the iodination of activated aromatic rings like anilines. nih.gov The choice of solvent and reaction conditions can also influence the ratio of ortho to para substitution, although for 4-substituted anilines, the ortho product is generally favored. nih.gov For aniline (B41778) itself, iodination with certain silver salt and iodine systems can yield the para-iodinated product with high selectivity. nih.gov However, for substrates like (4-aminophenyl)acetic acid where the para position is blocked, these conditions are well-suited for achieving the desired ortho-iodination.

(4-Aminophenyl)acetic acid itself can be prepared through the reduction of 4-nitrophenylacetic acid. orgsyn.orgchemicalbook.com A common method involves using iron powder in an acidic medium, which efficiently reduces the nitro group to an amino group, yielding (4-aminophenyl)acetic acid in high purity and yield after neutralization. chemicalbook.com

Once (4-aminophenyl)acetic acid is obtained, its conversion to this compound proceeds via the direct halogenation methods described previously. Often, the carboxylic acid is first esterified to prevent side reactions and improve solubility. The ethyl ester of (4-aminophenyl)acetic acid is a common intermediate. chemicalbook.com This ester is then subjected to iodination, for example with N-iodosuccinimide, to install the iodine at the C3 position. chemicalbook.com The final step is the hydrolysis of the resulting ethyl 2-(4-amino-3-iodophenyl)acetate to yield the final carboxylic acid product.

Advanced Synthetic Approaches and Innovations

While established methods are robust, ongoing research focuses on developing more advanced and efficient synthetic strategies. These include the synthesis of specific stereoisomers and the implementation of sophisticated protecting group strategies to allow for more complex molecular manipulations.

The development of methods for the stereoselective synthesis of unnatural α-amino acids is a burgeoning area of organic chemistry. nih.gov While this compound itself is achiral, these advanced methods can be applied to create chiral analogs where a substituent is introduced at the α-carbon of the acetic acid side chain.

One prominent strategy involves the use of photoredox catalysis. nih.gov This approach can facilitate the addition of carbon-centered radicals to chiral N-sulfinyl imines derived from glyoxylates. This allows for the formation of highly functionalized α-amino acids with excellent control over the stereochemistry. nih.gov By starting with a precursor related to this compound, it would be theoretically possible to synthesize a wide range of novel, chiral derivatives. Other methods for achieving stereoselectivity in amino acid synthesis include the alkylation of chiral glycine (B1666218) derivatives and the asymmetric hydrogenation of dehydroamino acid precursors. nih.govnih.gov

In multi-step syntheses involving molecules with multiple reactive sites, such as this compound, the use of protecting groups is essential. organic-chemistry.org The amino group is nucleophilic and can interfere with reactions targeting other parts of the molecule. organic-chemistry.org Therefore, it is often temporarily "masked" with a protecting group.

Common protecting groups for amines include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). organic-chemistry.org The Boc group is typically installed using Boc anhydride (B1165640) and is stable under basic conditions but can be easily removed with a strong acid like trifluoroacetic acid. youtube.com Conversely, the Fmoc group is stable to acid but is cleaved under basic conditions, often using a solution of piperidine (B6355638) in DMF. organic-chemistry.org

The ability to selectively remove one protecting group while another remains intact, known as an orthogonal strategy, is a powerful tool in complex synthesis. organic-chemistry.orgsigmaaldrich.com For a derivative of this compound, one might protect the amino group with Fmoc while the carboxylic acid is protected as a tert-butyl ester. The Fmoc group could be removed with base to allow for modification of the amine, while the tert-butyl ester remains unaffected. This strategic use of protecting groups enables the precise and controlled construction of complex molecules derived from the this compound scaffold. creative-peptides.com

Green Chemistry Principles in Synthetic Design

The synthesis of this compound provides an opportunity to apply green chemistry principles to minimize environmental impact and enhance safety. Key areas of focus include the selection of solvents, the efficiency of the reaction in terms of atom economy, and the use of catalysts.

A primary route to an ester precursor of this compound involves the iodination of ethyl 2-(4-aminophenyl)acetate using N-iodosuccinimide (NIS) in acetonitrile. chemicalbook.com While effective, a green chemistry perspective would encourage the exploration of more benign solvents to replace acetonitrile, which is classified as a hazardous substance. Potential alternative solvents could include ionic liquids or supercritical fluids, though their suitability and efficiency would require further investigation.

The reaction's atom economy, a measure of how many atoms from the reactants are incorporated into the final product, is another critical consideration. The use of NIS as an iodinating agent generates succinimide (B58015) as a byproduct. While this is a relatively benign byproduct, processes with higher atom economy are preferable.

Furthermore, the development of catalytic methods for the direct iodination of the aromatic ring would represent a significant advancement in the green synthesis of this compound. Catalytic approaches often require milder reaction conditions and can reduce the amount of waste generated compared to stoichiometric reagents.

Considerations for Industrial Scale Synthesis and Production

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces a range of practical and economic challenges that must be addressed to ensure a viable and efficient process.

Reaction Conditions and Equipment: Industrial scale-up requires robust and safe reaction conditions. For instance, nitration reactions are highly exothermic and require careful temperature control to prevent runaway reactions and the formation of unwanted byproducts. patsnap.com The choice of reactors and materials of construction must be compatible with the corrosive nature of reagents like strong acids and iodine compounds.

Waste Management and Environmental Impact: The industrial production of fine chemicals often generates significant waste streams. In the synthesis of this compound, this would include byproducts from the iodination step and spent solvents. chemicalbook.com Developing effective methods for waste treatment and solvent recovery is essential for both environmental compliance and economic efficiency. The use of processes that minimize waste, such as those employing catalytic methods, is highly desirable. patsnap.com

Purification and Quality Control: Achieving the desired purity of the final product on a large scale can be challenging. Crystallization is a common method for purification, but the choice of solvent and conditions must be carefully optimized to maximize yield and purity. orgsyn.org Robust analytical methods are required for quality control throughout the production process to ensure the final product meets the required specifications.

A summary of a potential synthetic approach and its industrial considerations is presented below:

| Step | Reaction | Reagents & Conditions | Industrial Considerations |

| 1 | Esterification | p-Aminophenylacetic acid, Ethanol (B145695), Acid catalyst | Batch vs. continuous process, catalyst recovery. |

| 2 | Iodination | Ethyl 2-(4-aminophenyl)acetate, N-Iodosuccinimide, Acetonitrile | Solvent recycling, byproduct management (succinimide). chemicalbook.com |

| 3 | Hydrolysis | Ethyl 2-(4-amino-3-iodophenyl)acetate, Base or Acid | Control of pH, product isolation and purification. |

This structured approach to scaling up the synthesis of this compound is crucial for a successful transition from the laboratory to industrial production.

Chemical Transformations at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters, amides, and other related functional groups. These transformations typically proceed via nucleophilic acyl substitution, which may require activation of the carboxyl group to enhance its reactivity. openstax.org

Esterification and Amidation Reactions

Esterification is a fundamental transformation of carboxylic acids. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a common method. masterorganicchemistry.com This reaction is an equilibrium process, and using an excess of the alcohol can drive the reaction towards the ester product. masterorganicchemistry.com

A specific example is the synthesis of ethyl 2-(4-amino-3-iodophenyl)acetate. This compound has been prepared from ethyl 2-(4-aminophenyl)acetate by reaction with N-iodosuccinimide in refluxing acetonitrile under a nitrogen atmosphere, affording the product in a 90% yield. chemicalbook.com While this example illustrates the introduction of the iodo group onto a pre-formed ester, the reverse process—esterification of this compound—can be readily accomplished using standard methods like the Fischer esterification. masterorganicchemistry.comchemicalbook.com For instance, reacting this compound with methanol or ethanol in the presence of an acid catalyst would yield the corresponding methyl or ethyl ester. chemicalbook.com

| Reactants | Reaction Conditions | Yield | Product Characterization (¹H NMR, DMSO) |

|---|---|---|---|

| Ethyl 2-(4-aminophenyl)acetate, N-iodosuccinimide | Acetonitrile, Reflux, N₂ atmosphere | 90% | δ 7.45 (s, 1H), 6.97 (d, J=8.2 Hz, 1H), 6.70 (d, J=8.2 Hz, 1H), 5.13 (br s, 2H), 4.05 (t, J=7.2 Hz, 2H), 3.45 (s, 2H), 1.18 (t, J=7.2 Hz, 3H) |

Amidation reactions are more challenging to perform directly by reacting a carboxylic acid with an amine, as the basic amine can deprotonate the acidic carboxylic acid to form an unreactive carboxylate salt. openstax.org To overcome this, the carboxylic acid is typically "activated." A common laboratory method involves converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂). openstax.org This acid chloride can then readily react with an amine to form the corresponding amide.

While a specific amidation of this compound is not detailed in the provided literature, the synthesis of amide derivatives of the closely related 4-aminophenylacetic acid (4-APAA) provides a clear procedural model. In this synthesis, the amino group of 4-APAA is first protected (a form of acylation) by reaction with phthalic anhydride. srce.hr The resulting compound is then treated with thionyl chloride to form the acid chloride, which subsequently reacts with various aromatic amines to produce a range of amide derivatives. srce.hrresearchgate.net This two-step sequence of protection-activation followed by amidation could be directly applied to this compound. Alternatively, modern coupling reagents such as dicyclohexylcarbodiimide (DCC) or various boron Lewis acids can facilitate the direct formation of amides from unprotected amino acids and amines, avoiding the need for acid chloride formation. openstax.orgnih.gov

Reduction and Other Carboxylic Acid Derivatizations

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation requires strong reducing agents, as carboxylic acids are relatively resistant to reduction. Reagents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) are effective for this purpose. The resulting product would be 2-(4-amino-3-iodophenyl)ethanol.

Other derivatizations include the conversion of the carboxylic acid into an acid anhydride. This can be achieved by heating two molecules of the carboxylic acid to eliminate a molecule of water, although this method often requires high temperatures. openstax.org A more common laboratory method involves reacting the carboxylate salt with an acid chloride.

Modifications at the Amino Group

The aromatic amino group is a nucleophilic center that can undergo a variety of chemical transformations, including acylation, sulfonylation, and alkylation. nih.gov

Acylation and Sulfonylation

Acylation of the amino group involves the reaction with an acylating agent, such as an acid chloride or acid anhydride, to form an amide. This reaction is a common strategy for protecting the amino group during subsequent reactions or for introducing specific acyl groups to modify the molecule's properties. osti.gov For example, reacting this compound with acetic anhydride would yield (4-acetamido-3-iodophenyl)acetic acid. bu.edu The principle of "acidity favors O-acylation, while alkalinity favors N-acylation" highlights that reaction conditions can be tuned to selectively modify either the amino or a hydroxyl group if one were present. beilstein-journals.org

Sulfonylation is analogous to acylation and involves reacting the amino group with a sulfonyl chloride (e.g., toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base to form a sulfonamide.

Alkylation and Reductive Amination

Direct alkylation of amines with alkyl halides can be difficult to control and often leads to mixtures of mono- and poly-alkylated products. masterorganicchemistry.com A more effective and widely used method for introducing alkyl groups onto an amine is reductive amination (also known as reductive alkylation). wikipedia.orgresearchgate.net

This process involves a two-step sequence that occurs in a single reaction vessel. bu.edu First, the amino group of this compound reacts with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine. wikipedia.org This imine is then immediately reduced in situ by a mild reducing agent present in the reaction mixture. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are selective for the imine and will not reduce the starting aldehyde or ketone. masterorganicchemistry.comorganic-chemistry.org This method avoids the problem of over-alkylation and is highly versatile. masterorganicchemistry.com For example, reacting this compound with formaldehyde in the presence of a suitable reducing agent would yield (4-(methylamino)-3-iodophenyl)acetic acid.

| Carbonyl Source | Reducing Agent | Resulting N-Substituent |

|---|---|---|

| Formaldehyde | NaBH(OAc)₃, NaBH₃CN | Methyl (-CH₃) |

| Acetaldehyde | NaBH(OAc)₃, NaBH₃CN | Ethyl (-CH₂CH₃) |

| Acetone | NaBH(OAc)₃, NaBH₃CN | Isopropyl (-CH(CH₃)₂) |

| Benzaldehyde | NaBH(OAc)₃, NaBH₃CN | Benzyl (-CH₂Ph) |

Formation of Heterocyclic Rings

The functional groups of this compound and its derivatives can be utilized to construct heterocyclic ring systems. Research on the related compound, 4-aminophenylacetic acid (4-APAA), demonstrates this potential. In one synthetic pathway, an amide derivative of 4-APAA is reacted with 1,2-diaminobenzene. srce.hrresearchgate.net This reaction, involving the acetic acid side chain, leads to the formation of a benzimidazole ring, resulting in a complex heterocyclic product. researchgate.net This strategy highlights how the side chain, after modification, can participate in cyclization reactions to build larger, more complex molecular architectures. The presence of both a nucleophilic amino group and an electrophilic carboxylic acid derivative on the same scaffold provides opportunities for intramolecular cyclizations or for reactions with bifunctional reagents to form various N-heterocycles.

Aromatic Ring Functionalization and Substitution Patterns

The phenyl ring of this compound is amenable to further functionalization, enabling the introduction of additional substituents that can significantly alter its electronic and steric properties.

Further halogenation of the this compound ring can be achieved through electrophilic aromatic substitution. The positions ortho and meta to the activating amino group are potential sites for the introduction of other halogens such as bromine or chlorine. The directing effects of the existing substituents will influence the regioselectivity of these reactions.

Metalation, particularly directed ortho-metalation (DoM), offers a powerful strategy for regioselective functionalization. wikipedia.org The amino group, or a suitably protected derivative, can act as a directed metalation group (DMG), guiding a strong base like an organolithium reagent to deprotonate the adjacent C-H bond. wikipedia.org This generates a lithiated intermediate that can then be quenched with various electrophiles to introduce a wide range of substituents at the C-2 position. For instance, directed ortho-metalation has been successfully employed for the functionalization of aniline derivatives. organic-chemistry.org

Protection of the amino and carboxylic acid groups is likely a prerequisite for many of these transformations to prevent side reactions. The amino group can be protected as an amide or carbamate, while the carboxylic acid can be converted to an ester.

The iodine atom on the aromatic ring of this compound is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are instrumental in extending the π-conjugated system of the molecule.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. wikipedia.org this compound, after appropriate protection of the amino and acid functionalities, can be coupled with a variety of aryl or vinyl boronic acids or their esters to generate biaryl or styrenyl derivatives, respectively. organic-chemistry.orginventivapharma.com The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.org The choice of reaction conditions can be tailored to accommodate a wide range of functional groups on the coupling partner. organic-chemistry.org

Sonogashira Coupling: This reaction provides a direct route to arylalkynes by coupling a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org The iodo-substituent of this compound makes it an ideal substrate for Sonogashira coupling. libretexts.org This reaction can introduce an alkynyl moiety, which can serve as a versatile functional group for further transformations or as a means to extend electronic conjugation within the molecule. Mild, copper-free conditions have also been developed, which can be beneficial for complex substrates. nih.gov

For both Suzuki-Miyaura and Sonogashira reactions, the reactivity of the aryl iodide is generally high, allowing for milder reaction conditions compared to the corresponding bromides or chlorides. wikipedia.org

| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl derivative |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Arylalkyne derivative |

Development of Isotopic Analogs for Research Applications

Isotopically labeled analogs of this compound are invaluable tools in various research applications, including metabolic studies, pharmacokinetic analysis, and as tracers in medical imaging.

Stable Isotope Labeling: Deuterium (²H) and carbon-13 (¹³C) are common stable isotopes used for labeling organic molecules.

Deuteration: The introduction of deuterium can be achieved through several methods. Palladium-catalyzed hydrogen-deuterium (H/D) exchange reactions can selectively introduce deuterium at the ortho-positions of phenylacetic acid derivatives. Iridium-catalyzed hydrogen isotope exchange (HIE) offers a mild and highly selective method for the deuteration of phenylacetic acid esters and amides. nih.govresearchgate.net Platinum-catalyzed deuteration in the presence of D₂O has also been reported for phenylacetic acid, leading to deuterium incorporation at various positions on the aromatic ring and the side chain. akjournals.com

Carbon-13 Labeling: The synthesis of ¹³C-labeled phenylacetic acid has been accomplished using commercially available ¹³C-labeled starting materials, such as [¹³C]- or [²H₃,¹³C]methanol and ¹³CO₂. nih.govsigmaaldrich.com These labeled precursors can be incorporated into the phenylacetic acid structure through established synthetic routes.

Radioisotope Labeling: The incorporation of radioisotopes allows for highly sensitive detection, which is crucial for applications like positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

Radioiodination: The existing iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). This can be achieved through isotopic exchange reactions or by synthesizing the molecule from a radioiodinated precursor. An efficient method for radioiodination involves the use of aryltrimethylsilyl intermediates, which undergo rapid and regiospecific demetallation with a radioiodide source. nih.gov Radioiodinated phenoxyacetic acid derivatives have been explored as potential brain imaging agents. nih.govnih.gov

The choice of isotope and labeling position depends on the specific research application and the desired properties of the labeled compound.

| Isotope | Labeling Method | Potential Application |

|---|---|---|

| Deuterium (²H) | Catalytic H/D exchange (Pd, Ir, Pt) | Metabolic studies, Pharmacokinetic analysis |

| Carbon-13 (¹³C) | Synthesis from ¹³C-labeled precursors | Metabolic flux analysis, NMR studies |

| Iodine-123/125/131 | Isotopic exchange, Synthesis from radioiodinated precursors | SPECT imaging, Radiotherapy, Preclinical research |

Role of 4 Amino 3 Iodophenyl Acetic Acid As a Precursor in Advanced Chemical Synthesis

Application in the Synthesis of Bioactive Small Molecules

The structural backbone of (4-Amino-3-iodophenyl)acetic acid is a key building block in the development of novel, biologically active compounds. Its inherent functionalities allow chemists to introduce diverse chemical motifs, leading to the generation of libraries of molecules for drug discovery and development.

Precursor in the Development of Renal Outer Medullary Potassium Channel (ROMK) Inhibitors

The Renal Outer Medullary Potassium (ROMK) channel is a critical regulator of salt balance in the kidneys and has emerged as a promising target for a new class of diuretics. These potential drugs could treat conditions like hypertension and heart failure with a lower risk of potassium imbalance (hypokalemia or hyperkalemia) compared to existing treatments.

While direct synthesis routes starting from this compound to final ROMK inhibitor candidates are not extensively detailed in publicly available literature, the iodo-phenyl core is a recognized structural element in related synthetic intermediates. For example, patent literature describes the synthesis of compounds like methyl (3-fluoro-2-iodophenyl)acetate as a precursor for complex heterocyclic systems that form the basis of some ROMK inhibitors. The synthesis of such precursors often involves the iodination of a phenylacetate (B1230308) derivative, highlighting the importance of the iodo-phenylacetic acid scaffold in accessing this class of molecules. The general strategy involves multi-step syntheses where the phenylacetic acid moiety is used to construct a larger, more complex molecule designed to fit into the binding pocket of the ROMK channel.

Scaffold for Novel Pharmacologically Relevant Compounds

The term "scaffold" in medicinal chemistry refers to a core molecular structure upon which various functional groups can be built to create a family of related compounds. The this compound molecule is an ideal scaffold for several reasons:

The carboxylic acid group can be readily converted into esters, amides, or other functional groups, allowing it to be linked to a wide array of other molecules.

The aromatic amine can undergo diazotization to be converted into other functionalities, most notably an azide (B81097) group, or can be acylated or alkylated to build more complex structures.

The iodine atom is a key handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. This allows for the attachment of diverse aromatic and aliphatic groups to the phenyl ring.

This trifunctional nature enables its use in divergent synthesis, where a single, common intermediate is used to produce a wide range of structurally distinct compounds. These compound libraries can then be screened for various biological activities, facilitating the discovery of new pharmacologically relevant molecules. For instance, the ethyl ester of this compound is a known compound that serves as a stable, ready-to-use building block for further chemical elaboration chemicalbook.com.

Utilization in the Development of Molecular Probes and Ligands

One of the most significant applications of this compound is in the synthesis of specialized molecular tools used to study biological targets like receptors and enzymes. Its unique features are perfectly suited for creating photoaffinity ligands and radiolabeled tracers.

Synthesis of Photoaffinity Ligands (e.g., CGP 61594)

Photoaffinity labeling is a powerful technique used to identify and map the binding sites of ligands on their target proteins. This method relies on a probe that contains a photoreactive group. Upon exposure to ultraviolet (UV) light, this group becomes highly reactive and forms a permanent, covalent bond with the nearest amino acid residues in the protein's binding site.

Table 1: Transformation for Photoaffinity Labeling

| Precursor Moiety | Chemical Transformation | Photoreactive Moiety | Application |

| 4-Amino-3-iodophenyl | Diazotization & Azide Substitution | 4-Azido-3-iodophenyl | Covalent cross-linking to target proteins |

Preparation of Affinity Ligands for Receptor and Enzyme Studies (e.g., Adenylyl Cyclase)

Affinity ligands are molecules designed to bind with high specificity and affinity to a particular biological target. They are essential tools for characterizing receptors and enzymes. The this compound framework is used to build such ligands. For instance, photoaffinity probes derived from this precursor have been developed to study adenylyl cyclase and the A₂ₐ adenosine (B11128) receptor. These probes not only bind to the receptor but can also be used in competition assays to determine the binding affinity of other, non-labeled molecules. The high affinity of these iodinated ligands makes them excellent research tools.

Table 2: Example Affinity Ligand and its Target

| Ligand Derivative | Biological Target | Finding |

| 2-[2-(4-amino-3-iodophenyl)ethylamino]adenosine (APE) | A₂ₐ Adenosine Receptor | Binds with high affinity, enabling receptor characterization. |

| N-(3-(4-azido-3-iodophenyl)propionamide)-...-forskolin | Adenylyl Cyclase | Irreversibly inactivates the enzyme upon UV irradiation, confirming binding site interaction. |

Design of Radiolabeled Tracers and Imaging Agents utilizing derivatives

The presence of an iodine atom on the phenyl ring of this compound makes it an ideal precursor for creating radiolabeled tracers. Through isotopic exchange reactions, the stable iodine-127 can be replaced with a radioactive isotope, such as iodine-125 (B85253) (¹²⁵I) or iodine-131 (B157037) (¹³¹I) nih.gov. These radioisotopes emit gamma rays, which can be detected with high sensitivity.

A prime example is the synthesis of [¹²⁵I]APE , which is the radioiodinated version of 2-[2-(4-amino-3-iodophenyl)ethylamino]adenosine. This radioligand is a potent tool for studying A₂ₐ adenosine receptors. Because it can be detected at very low concentrations, it allows researchers to perform saturation binding experiments to quantify receptor density (Bmax) and affinity (Kd) in various tissues, such as the brain and coronary arteries. It is also used in autoradiography to visualize the precise location of these receptors in tissue sections. This application directly leverages the iodo-phenyl structure of the parent compound.

Table 3: Properties of a Radiolabeled Tracer Derived from an Amino-Iodophenyl Precursor

| Radioligand | Isotope | Biological Target | Key Parameters (Porcine Coronary Artery) | Application |

| [¹²⁵I]APE | ¹²⁵I | A₂ₐ Adenosine Receptor | K_d: 0.59 nMB_max: 7 fmol/mg protein | Radioligand binding assays, Autoradiography |

Spectroscopic and Analytical Research Methodologies Applied to 4 Amino 3 Iodophenyl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including (4-Amino-3-iodophenyl)acetic acid and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

In the characterization of ethyl 2-(4-amino-3-iodophenyl)acetate, a derivative of this compound, ¹H NMR spectroscopy is instrumental. chemicalbook.com The resulting spectrum displays distinct signals that correspond to each type of proton in the molecule, confirming its structure. For instance, the aromatic protons appear as a singlet at 7.45 ppm and two doublets at 6.97 ppm and 6.70 ppm, indicative of the substitution pattern on the benzene (B151609) ring. The presence of the ethyl group is confirmed by a triplet at 4.05 ppm and another triplet at 1.18 ppm, corresponding to the methylene (B1212753) and methyl protons, respectively. The protons of the amino group appear as a broad singlet at 5.13 ppm, and the methylene protons of the acetate (B1210297) group are observed as a singlet at 3.45 ppm. chemicalbook.com

Similarly, for 3-iodophenylacetic acid, a related compound, ¹H NMR in DMSO-d6 reveals a characteristic pattern for the aromatic protons with signals at 7.65 ppm (singlet), 7.5 ppm (doublet), 7.3 ppm (doublet), and 7.1 ppm (multiplet), along with a singlet at 3.6 ppm for the methylene protons of the acetic acid moiety. chemicalbook.com These examples underscore the power of NMR in verifying the successful synthesis and structural integrity of these compounds.

Table 1: ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity |

| Ethyl 2-(4-amino-3-iodophenyl)acetate | DMSO | 7.45 (s, 1H), 6.97 (d, J=8.2 Hz, 1H), 6.70 (d, J=8.2 Hz, 1H), 5.13 (br s, 2H), 4.05 (t, J=7.2 Hz, 2H), 3.45 (s, 2H), 1.18 (t, J=7.2 Hz, 3H) chemicalbook.com |

| 3-Iodophenylacetic acid | DMSO-d6 | 7.65 (s, 1H), 7.5 (d, 1H), 7.3 (d, 1H), 7.1 (m, 1H), 3.6 (s, 2H) chemicalbook.com |

Mass Spectrometry (MS) for Reaction Monitoring and Product Characterization

Mass Spectrometry (MS) is a vital analytical tool for monitoring chemical reactions and confirming the molecular weight of synthesized products. It functions by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios.

In the synthesis of ethyl 2-(4-amino-3-iodophenyl)acetate, Electrospray Ionization (ESI) mass spectrometry in positive ion mode (ESI+) was used to confirm the formation of the desired product. The mass spectrum showed a peak at m/z 306, corresponding to the protonated molecule [M+H]⁺, which aligns with the expected molecular weight of the compound (305.11 g/mol ). chemicalbook.com This provides clear evidence that the iodination of ethyl 2-(4-aminophenyl)acetate (B8474992) was successful.

Furthermore, MS, particularly when coupled with liquid chromatography (LC-MS), is extensively used in quantitative proteomics and metabolomics. nih.govnih.gov Techniques like Multiple Reaction Monitoring (MRM) allow for the highly sensitive and specific quantification of target molecules in complex biological matrices. nih.govnih.govnih.gov While not directly applied to this compound in the provided context, these advanced MS methods are crucial for studying the biological interactions and metabolic fate of its derivatives. For instance, derivatization strategies are often employed to enhance the ionization efficiency and fragmentation patterns of analytes, thereby improving their detection and structural characterization by MS. semanticscholar.org

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. It is particularly crucial for establishing the absolute stereochemistry of chiral molecules, which is essential for understanding their biological activity.

The principle of X-ray crystallography involves diffracting a beam of X-rays off a single crystal. The resulting diffraction pattern is used to calculate the electron density map of the crystal, from which the positions of the atoms can be determined. This technique is only applicable to non-centrosymmetric crystal structures for determining absolute configuration. ed.ac.uk The inversion of a non-centrosymmetric crystal structure results in the inversion of its diffraction pattern, allowing for the differentiation between enantiomers. ed.ac.uk

While a specific X-ray crystal structure for this compound was not found in the search results, the methodology is widely applied to determine the absolute configuration of small molecules. nih.govnih.gov For instance, co-crystallization with a chiral host can facilitate the crystallization of otherwise difficult-to-crystallize molecules, enabling their structural analysis by X-ray diffraction. nih.gov This powerful technique provides unambiguous proof of the spatial arrangement of atoms, which is often a critical piece of information in drug discovery and development. researchgate.net

Chromatographic Techniques for Isolation, Purification, and Analysis (e.g., LC-MS)

Chromatographic techniques are indispensable for the isolation, purification, and analysis of this compound and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

During the synthesis of ethyl 2-(4-amino-3-iodophenyl)acetate, column chromatography on silica (B1680970) gel was employed to purify the crude product. chemicalbook.com A gradient of ethyl acetate in petroleum ether was used as the mobile phase to separate the desired product from unreacted starting materials and byproducts. chemicalbook.com

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Pressure Liquid Chromatography (UHPLC), are powerful analytical techniques for assessing the purity of compounds and for quantitative analysis. bldpharm.comsielc.com When coupled with mass spectrometry (LC-MS), it becomes a highly sensitive and selective method for identifying and quantifying compounds in complex mixtures. nih.govsemanticscholar.orgmdpi.com For instance, reversed-phase HPLC methods using C18 columns are commonly used for the separation of aromatic acids and their derivatives. sielc.commdpi.comnih.gov The choice of mobile phase additives, such as formic acid or acetic acid, can significantly impact the separation and detection sensitivity. nih.gov

Table 2: Chromatographic Methods for the Analysis of Phenylacetic Acid Derivatives

| Technique | Stationary Phase | Mobile Phase | Application |

| Column Chromatography | Silica gel | 1% to 20% ethyl acetate in petroleum ether | Purification of ethyl 2-(4-amino-3-iodophenyl)acetate chemicalbook.com |

| Reversed-Phase HPLC | Newcrom R1 | Acetonitrile (B52724), water, and phosphoric acid | Analysis of Acetic acid, [(4-aminophenyl)amino]oxo- sielc.com |

| UPLC-MS/MS | YMC-Triart C18 | 0.2% acetic acid in water and 0.2% acetic acid in acetonitrile | Analysis of phenyl- and indole-containing acids in human serum mdpi.com |

Theoretical and Computational Investigations of 4 Amino 3 Iodophenyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of (4-Amino-3-iodophenyl)acetic acid. Methods such as Density Functional Theory (DFT), with functionals like B3LYP, and ab initio methods like MP2, are commonly employed to model the geometric and electronic properties of such molecules. nih.gov These calculations, often paired with basis sets like 6-311++G(d,p), provide detailed insights into the molecule's potential energy surface. nih.gov

The electronic character of this compound is dictated by the interplay of its constituent functional groups: the electron-donating amino (-NH2) group and the electron-withdrawing iodo (-I) and acetic acid (-CH2COOH) groups. The amino group increases the electron density of the phenyl ring, particularly at the ortho and para positions, enhancing its reactivity towards electrophilic substitution. Conversely, the bulky iodo group, positioned ortho to the amino group, introduces significant steric hindrance and also withdraws electron density through an inductive effect.

Quantum chemical calculations can quantify these effects by determining key electronic descriptors. For instance, the calculation of frontier molecular orbitals (HOMO and LUMO) helps in predicting the sites most susceptible to nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. For donor-acceptor systems, it has been shown that electronic transitions can have a charge transfer character, where electrons move from the donor to the acceptor part of the molecule. nih.gov In the case of this compound, such calculations could reveal the nature of its low-energy electronic transitions. nih.gov

Furthermore, these computational methods can predict various properties that influence the molecule's behavior in different environments.

| Predicted Property | Significance |

| Dipole Moment | Influences solubility and intermolecular interactions. |

| Polarizability | Describes the molecule's response to an external electric field. |

| Electrostatic Potential | Maps the charge distribution and predicts sites for non-covalent interactions. |

Molecular Modeling and Conformational Analysis of Derivatives

Molecular modeling techniques, including molecular mechanics and molecular dynamics (MD) simulations, are invaluable for exploring the conformational landscape of this compound and its derivatives. The flexibility of the acetic acid side chain allows for multiple low-energy conformations, the relative stabilities of which are influenced by both intramolecular and intermolecular interactions.

Studies on structurally related molecules, such as 3,4-dihydroxyphenylacetic acid (DOPAC), have revealed the existence of numerous unique conformers, with the acetic acid side chain typically oriented out of the plane of the aromatic ring. nih.gov For this compound, the orientation of the carboxylic acid group is a key conformational feature. Similar to acetic acid itself, the carboxyl group can exist in syn and anti conformations, with the syn form generally being more stable in the gas phase. nih.gov However, in solution, the anti conformation can be stabilized by interactions with solvent molecules. nih.gov

Molecular dynamics simulations can be used to study the conformational equilibrium in different solvents and at various temperatures. nih.gov These simulations provide insights into the dynamic behavior of the molecule and the free energy barriers between different conformational states. The choice of force field (e.g., GAFF) and the accurate placement of hydrogen atoms are critical for obtaining reliable results from these simulations. nih.gov

The conformational preferences of derivatives of this compound, such as its ethyl ester, can also be investigated. The presence of the bulkier ethyl group in ethyl 2-(4-amino-3-iodophenyl)acetate would likely influence the rotational barrier around the C-C bond connecting the phenyl ring and the acetic acid moiety. chemicalbook.com

| Conformational Feature | Influencing Factors |

| Torsion angle of the acetic acid side chain | Steric hindrance from the iodo group, intramolecular hydrogen bonding. |

| Orientation of the carboxylic acid group (syn vs. anti) | Solvent environment, potential for intermolecular hydrogen bonding. nih.gov |

| Puckering of the phenyl ring | Generally planar, but minor deviations can occur. |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry offers a powerful tool for elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, providing a detailed, step-by-step understanding of the reaction pathway.

A key reaction of the amino group is acylation. For example, the reaction of this compound with an acylating agent like acetic anhydride (B1165640) would likely proceed through a nucleophilic addition-elimination mechanism. researchgate.net The nitrogen atom of the amino group would act as a nucleophile, attacking the carbonyl carbon of the acetic anhydride. researchgate.net Computational studies can model this process, identifying the structure of the tetrahedral intermediate and the subsequent transition state for the elimination of the leaving group.

The synthesis of the ethyl ester of this compound from ethyl 2-(4-aminophenyl)acetate (B8474992) involves an electrophilic iodination reaction using N-iodosuccinimide. chemicalbook.com Computational chemistry could be used to investigate the mechanism of this reaction, determining whether it proceeds via a direct electrophilic attack on the aromatic ring or through a more complex pathway. The calculations could also explain the regioselectivity of the iodination, which occurs at the position ortho to the activating amino group.

Furthermore, the carboxylic acid group can undergo various reactions, such as esterification or conversion to an amide. The mechanisms of these reactions can also be explored computationally, providing valuable information for optimizing reaction conditions and predicting the formation of byproducts.

| Reaction Type | Mechanistic Insights from Computation |

| Electrophilic Aromatic Substitution | Determination of the preferred site of attack, structure of the Wheland intermediate. |

| Nucleophilic Acylation of the Amino Group | Identification of the tetrahedral intermediate and transition states. researchgate.net |

| Esterification of the Carboxylic Acid | Modeling of the reaction pathway, including proton transfer steps. |

In Vitro Biological Research Applications of 4 Amino 3 Iodophenyl Acetic Acid Derivatives

Receptor Binding Assays and Ligand-Target Interaction Studies

Receptor binding assays are fundamental in vitro tools used to characterize the interaction between a ligand, such as a derivative of (4-Amino-3-iodophenyl)acetic acid, and its receptor. These assays can determine the affinity, specificity, and kinetics of this binding. While specific studies on this compound binding to the polyamine site or the Renal Outer Medullary Potassium (ROMK) channel are not extensively documented in publicly available literature, the principles of such assays can be understood from studies on structurally related molecules.

For instance, studies on polyamine derivatives and their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) provide a framework for how such investigations could be conducted. nih.gov In these studies, radiolabeled or fluorescently tagged ligands are often used to compete with the test compound for binding to the receptor. The displacement of the labeled ligand by the test compound allows for the calculation of its binding affinity (Ki) or its half-maximal inhibitory concentration (IC50).

Key Parameters Determined in Receptor Binding Assays:

| Parameter | Description |

| Kd (Dissociation Constant) | A measure of the affinity of a ligand for its receptor. A lower Kd indicates a higher affinity. |

| Ki (Inhibition Constant) | The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the primary ligand. |

| IC50 (Half-maximal Inhibitory Concentration) | The concentration of a drug that is required for 50% inhibition in vitro. |

| Bmax (Maximum Binding Capacity) | The total number of receptors in a given sample. |

Such assays are crucial for the initial screening and characterization of novel compounds, providing insights into their potential mechanism of action and selectivity for specific receptor subtypes.

Enzymatic Activity Modulation Studies

Derivatives of phenylacetic acid have been widely investigated for their ability to modulate the activity of various enzymes. These studies are critical for the development of new drugs that can correct pathological conditions by either inhibiting or activating specific enzymes.

Several classes of phenylacetic acid derivatives have demonstrated significant effects on enzyme activity. For example, certain derivatives have been identified as potent inhibitors of aldose reductase, an enzyme implicated in the complications of diabetes. nih.gov Others have been developed as agonists for peroxisome proliferator-activated receptors (hPPARs), which are key regulators of glucose and lipid metabolism. nih.gov

More recently, research has focused on the inhibitory potential of synthetic amino acid derivatives against digestive enzymes. nih.gov This is a promising strategy for managing metabolic disorders like type 2 diabetes and obesity. By inhibiting enzymes such as pancreatic α-amylase and lipase, these compounds can reduce the digestion and absorption of carbohydrates and fats, respectively.

Examples of Phenylacetic Acid Derivatives as Enzyme Modulators:

| Derivative Class | Target Enzyme | Biological Effect |

| Halogenated Benzyl Phenylacetic Acids | Aldose Reductase | Inhibition |

| Substituted Benzisoxazoles | hPPARs | Agonism |

| Synthetic Amino Acid Derivatives | Pancreatic α-Amylase, Pancreatic Lipase, α-Glucosidase | Inhibition |

| Pyridine Derivatives | Dipeptidyl Peptidase IV (DPP-4) | Inhibition nih.gov |

These studies typically involve in vitro enzyme assays where the activity of the purified enzyme is measured in the presence of varying concentrations of the test compound. The results are often expressed as IC50 values, indicating the potency of the inhibitor.

Cell-Based Assays for Mechanistic Investigations

Cell-based assays are indispensable for investigating the biological effects of compounds in a more physiologically relevant context than purified enzyme or receptor assays. These assays can provide insights into a compound's mechanism of action, cytotoxicity, and potential therapeutic applications. Derivatives of this compound and related structures have been evaluated in a variety of cell-based assays.

For instance, phenoxyacetamide derivatives have been studied for their potential as anticancer agents. In one study, these compounds were evaluated for their cytotoxic activity against the human liver cancer cell line HepG2. mdpi.com The results showed that some derivatives could induce apoptosis (programmed cell death) in these cancer cells, suggesting a potential therapeutic application.

Similarly, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been investigated for their anticancer and antioxidant properties in non-small cell lung cancer cells (A549). mdpi.com These studies often employ assays that measure cell viability (e.g., MTT assay), cell migration, and the induction of oxidative stress. The ability of these compounds to selectively target cancer cells while sparing non-cancerous cells is a key aspect of these investigations.

Common Cell-Based Assays for Evaluating Phenylacetic Acid Derivatives:

| Assay Type | Purpose | Example Cell Line |

| MTT Assay | Measures cell viability and proliferation. | HepG2, A549 mdpi.commdpi.com |

| Wound Healing/Migration Assay | Assesses the ability of a compound to inhibit cell migration. | A549 mdpi.com |

| Apoptosis Assays (e.g., Annexin V/PI staining) | Detects and quantifies programmed cell death. | HepG2 mdpi.com |

| Reactive Oxygen Species (ROS) Assay | Measures the level of oxidative stress within cells. | A549 mdpi.com |

These in vitro diagnostic applications using cell or tissue samples help to elucidate the molecular mechanisms underlying the observed biological effects and are a critical step in the drug discovery pipeline.

Utility as a Biochemical Research Tool

Beyond their potential as therapeutic agents, derivatives of this compound can also serve as valuable biochemical research tools. Their specific chemical structures can be exploited for various applications in the laboratory.

A notable example is the use of a related compound, (4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid (NIP), as a hapten. nih.gov A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. Radiolabeled NIP and its derivatives are used in immunogenic specificity studies to investigate the nature of antibody-antigen interactions. This application highlights how specific modifications to the phenylacetic acid scaffold can create powerful tools for immunological research.

Furthermore, the core structure of this compound can be readily modified through chemical synthesis to generate a library of related compounds. chemicalbook.com This library can then be screened against a wide range of biological targets to identify new chemical probes for studying biological pathways or to discover novel lead compounds for drug development. The presence of the amino and iodo groups provides reactive handles for further chemical derivatization, making this scaffold particularly versatile for creating diverse chemical entities.

Future Research Directions and Translational Potential

Development of Novel Derivatives with Enhanced Selectivity and Potency

The core structure of (4-Amino-3-iodophenyl)acetic acid is ripe for derivatization to enhance its biological activity, selectivity, and pharmacokinetic properties. The amino and carboxylic acid groups are particularly amenable to a wide range of chemical modifications.

Future research will likely focus on the synthesis of amide and sulfonamide derivatives through the acylation of the amino group. This approach has been successfully employed for related structures, such as 4-aminophenylacetic acid, leading to compounds with significant antimicrobial activity. chemicalbook.com Similarly, esterification of the carboxylic acid group, as demonstrated by the synthesis of ethyl 2-(4-amino-3-iodophenyl)acetate, provides a straightforward method to modulate the compound's lipophilicity and cell permeability. chemicalbook.com

The iodine atom is another key feature that can be leveraged. The introduction of iodine can influence the compound's conformation and electronic properties, potentially leading to stronger interactions with biological targets. researchgate.net Furthermore, the iodine atom can be replaced with other halogens or functional groups to fine-tune the molecule's properties. For instance, studies on halogenated phenylacetic acid derivatives of progesterone (B1679170) have shown that the nature of the halogen substituent significantly impacts binding affinity to the progesterone receptor. nih.gov

A systematic exploration of these modifications, guided by computational modeling and in vitro screening, will be crucial for developing derivatives with superior potency and selectivity for specific biological targets.

Table 1: Potential Derivatization Strategies for this compound

| Modification Site | Potential Modifications | Desired Outcome |

| Amino Group | Acylation (Amides), Sulfonylation (Sulfonamides) | Enhanced binding affinity, altered solubility |

| Carboxylic Acid | Esterification, Amidation | Improved cell permeability, prodrug development |

| Phenyl Ring | Introduction of additional substituents | Modulation of electronic properties and target interactions |

| Iodine Atom | Replacement with other halogens (F, Cl, Br) | Fine-tuning of steric and electronic properties |

Exploration of New Biological Targets and Therapeutic Areas for its Derivatives

While the specific biological targets of this compound are not yet well-defined, the structural motifs present in the molecule suggest several promising therapeutic areas for its derivatives.

The phenylacetic acid scaffold is found in a number of non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that derivatives of this compound could be investigated for their anti-inflammatory potential. Furthermore, the amino-substituted aromatic ring is a common feature in many kinase inhibitors, opening up the possibility of developing anticancer agents.

The presence of iodine also suggests potential applications in bioimaging. Radioiodinated compounds are widely used as tracers in single-photon emission computed tomography (SPECT) and positron emission tomography (PET). nih.gov Derivatives of this compound could be developed as novel imaging agents for various diseases, depending on their biological target. For example, iodinated compounds have been explored for imaging the thyroid gland and in the diagnosis of thyroid-related disorders. nih.govdrugbank.com

Moreover, given that derivatives of the related 4-aminophenylacetic acid have shown antimicrobial properties, it is plausible that derivatives of the title compound could be effective against various pathogens. chemicalbook.com The unique electronic and steric properties conferred by the iodine atom might lead to novel mechanisms of action or improved activity against resistant strains.

Future research should involve screening libraries of this compound derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify novel therapeutic opportunities.

Advancements in Sustainable Synthetic Methodologies

The traditional multi-step synthesis of substituted phenylacetic acids can be resource-intensive and generate significant chemical waste. drugbank.com A key area for future research is the development of more sustainable and environmentally friendly synthetic routes to this compound and its derivatives.

One promising approach is the use of biocatalysis. Enzymes, such as transaminases and oxidases, can catalyze specific reactions with high selectivity and under mild conditions, reducing the need for harsh reagents and protecting groups. mdpi.comnih.gov For instance, enzymatic amination could be explored as a green alternative to traditional methods for introducing the amino group. nih.gov Similarly, halogenating enzymes could potentially be used for the regioselective iodination of the phenyl ring, avoiding the use of hazardous iodinating agents. mdpi.com The development of chemoenzymatic processes, which combine the advantages of both chemical and biological catalysis, could also lead to more efficient and sustainable syntheses. researchgate.netscispace.com

Another avenue for improvement is the development of one-pot or tandem reactions that minimize the number of synthetic steps and purification procedures. For example, iodine-catalyzed reactions have been shown to be effective for various chemical transformations and could be explored for the synthesis of the target compound. osaka-u.ac.jp

Table 2: Comparison of Synthetic Methodologies

| Method | Advantages | Disadvantages |

| Traditional Chemical Synthesis | Well-established, versatile | Often requires harsh conditions, generates waste |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly | Enzyme stability and availability can be limiting |

| Chemoenzymatic Synthesis | Combines the benefits of both approaches | Requires careful optimization of reaction conditions |

| One-Pot Reactions | Reduced steps, improved efficiency | Can be challenging to develop and optimize |

Integration into High-Throughput Screening Libraries for Drug Discovery Initiatives

To fully explore the therapeutic potential of this compound and its derivatives, it is essential to integrate them into high-throughput screening (HTS) libraries. HTS allows for the rapid testing of thousands of compounds against a specific biological target, significantly accelerating the initial stages of drug discovery.

Chemical suppliers and research institutions maintain large and diverse compound libraries for HTS campaigns. The inclusion of a focused library of this compound derivatives with systematic variations in their structure would be highly valuable. This would enable the identification of initial "hits" that can then be further optimized through medicinal chemistry efforts.

The structural features of this compound, including its relatively small size and multiple points for diversification, make it an ideal candidate for inclusion in fragment-based drug discovery (FBDD) libraries as well. In FBDD, small, low-affinity fragments are screened against a target, and promising hits are then grown or linked to generate more potent leads.

The availability of this compound and its precursors from commercial vendors facilitates the synthesis of such libraries. pharmaffiliates.comechemi.comnih.govnih.gov Future efforts should focus on designing and synthesizing a diverse set of derivatives and making them available for screening against a wide array of biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.